molecular formula C20H22N2O5 B12738706 1-Methyl-4-(2-benzofuryl)-2-allyliminopyrrolidine hydrogen fumarate CAS No. 94221-82-6

1-Methyl-4-(2-benzofuryl)-2-allyliminopyrrolidine hydrogen fumarate

Cat. No.: B12738706
CAS No.: 94221-82-6
M. Wt: 370.4 g/mol
InChI Key: GCVFIRWOYDHQLK-WLHGVMLRSA-N
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Description

1-Methyl-4-(2-benzofuryl)-2-allyliminopyrrolidine hydrogen fumarate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrrolidine ring, a benzofuryl group, and an allyliminopyrrolidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-benzofuryl)-2-allyliminopyrrolidine hydrogen fumarate typically involves multiple steps. One common method starts with the preparation of 1-methyl-4-(2-benzofuryl)-pyrrolidin-2-one. This intermediate is then subjected to the action of triethyl oxonium tetrafluoroborate and 2-methoxy-ethylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-benzofuryl)-2-allyliminopyrrolidine hydrogen fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or benzofuryl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-(2-benzofuryl)-2-allyliminopyrrolidine hydrogen fumarate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-allyliminopyrrolidine hydrogen fumarate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine
  • 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine
  • 1-Methyl-4-(2-benzofuryl)-2-(2-hydroxyethylamino)pyrrolidine

Uniqueness

1-Methyl-4-(2-benzofuryl)-2-allyliminopyrrolidine hydrogen fumarate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuryl group and an allyliminopyrrolidine moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

94221-82-6

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-1-methyl-N-prop-2-enylpyrrolidin-2-imine;(E)-but-2-enedioic acid

InChI

InChI=1S/C16H18N2O.C4H4O4/c1-3-8-17-16-10-13(11-18(16)2)15-9-12-6-4-5-7-14(12)19-15;5-3(6)1-2-4(7)8/h3-7,9,13H,1,8,10-11H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GCVFIRWOYDHQLK-WLHGVMLRSA-N

Isomeric SMILES

CN1CC(CC1=NCC=C)C2=CC3=CC=CC=C3O2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CC(CC1=NCC=C)C2=CC3=CC=CC=C3O2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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